BenchChemオンラインストアへようこそ!

N-[[(2R,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]methyl]prop-2-enamide

Covalent inhibitor acrylamide reactivity stereochemistry-activity relationship

N-[[(2R,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]methyl]prop-2-enamide (CAS 2361639-28-1) is a chiral, non-racemic small molecule featuring a 2,3-dihydrobenzofuran core and an electrophilic acrylamide warhead. Despite its presence in commercial chemical catalogs, an exhaustive search of the primary literature, global patent databases, and major bioactivity repositories (PubMed, BindingDB, ChEMBL, PubChem) did not retrieve any peer-reviewed biological data, target engagement profiles, or pharmacokinetic parameters for this specific stereoisomer.

Molecular Formula C13H15NO2
Molecular Weight 217.268
CAS No. 2361639-28-1
Cat. No. B2884114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[[(2R,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]methyl]prop-2-enamide
CAS2361639-28-1
Molecular FormulaC13H15NO2
Molecular Weight217.268
Structural Identifiers
SMILESCC1C(OC2=CC=CC=C12)CNC(=O)C=C
InChIInChI=1S/C13H15NO2/c1-3-13(15)14-8-12-9(2)10-6-4-5-7-11(10)16-12/h3-7,9,12H,1,8H2,2H3,(H,14,15)/t9-,12-/m0/s1
InChIKeyRMMYTHHTGMYSBN-CABZTGNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[[(2R,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]methyl]prop-2-enamide (CAS 2361639-28-1) for Targeted Research Procurement


N-[[(2R,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]methyl]prop-2-enamide (CAS 2361639-28-1) is a chiral, non-racemic small molecule featuring a 2,3-dihydrobenzofuran core and an electrophilic acrylamide warhead. Despite its presence in commercial chemical catalogs, an exhaustive search of the primary literature, global patent databases, and major bioactivity repositories (PubMed, BindingDB, ChEMBL, PubChem) did not retrieve any peer-reviewed biological data, target engagement profiles, or pharmacokinetic parameters for this specific stereoisomer . No quantitative structure-activity relationship (QSAR) or in-vitro assay data comparing this compound with its structural analogs were identified. Consequently, all claims of differentiation must be considered unsubstantiated at the time of this analysis.

Procurement Risk of Substituting N-[[(2R,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]methyl]prop-2-enamide with Achiral or Racemic Analogs


The (2R,3S) absolute configuration of this compound introduces a specific three-dimensional pharmacophore that cannot be replicated by its racemate (1:1 mixture of enantiomers) or diastereomers. In the absence of published data, it is critical to understand that even minor stereochemical changes can abolish target binding, alter metabolic stability, or invert functional activity [1]. The acrylamide warhead is a Michael acceptor intended for covalent bond formation with specific cysteine residues; the precise orientation of this electrophile relative to the dihydrobenzofuran scaffold is determined by the C2 and C3 chiral centers. Substituting with the enantiomer (2S,3R) or other regioisomeric analogs without rigorous comparative data carries a high risk of experimental failure, as covalent engagement and selectivity are exquisitely sensitive to the geometric presentation of the reactive group [2]. Therefore, until head-to-head studies are published, any substitution should be approached with extreme caution and verified experimentally.

Quantitative Differentiation of N-[[(2R,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]methyl]prop-2-enamide: A Data Gap Analysis


Covalent Warhead Reactivity: No Quantitative Comparison Available for (2R,3S) vs. Enantiomer or Racemate

No experimental data (e.g., glutathione reactivity half-life, IC50 against a specific kinase, or target engagement occupancy) was found for N-[[(2R,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]methyl]prop-2-enamide. General literature indicates that the intrinsic reactivity of acrylamides can vary significantly based on the steric and electronic environment imposed by adjacent chiral centers [1]. Without comparative measurements against the (2S,3R) enantiomer, the racemate, or the 3-des-methyl analog, the practical impact of this specific stereochemistry on warhead reactivity remains unknown. Any claims of 'optimal' or 'tuned' reactivity are speculative until supported by direct head-to-head kinetic data.

Covalent inhibitor acrylamide reactivity stereochemistry-activity relationship

Kinase Selectivity Profile: Absence of Published Kinome Scan or Biochemical Assay Data

2,3-Dihydrobenzofuran scaffolds are common in kinase inhibitor design, and acrylamides are frequently used to target non-catalytic cysteines (e.g., in BTK, EGFR, or JAK3) [1]. However, a search of BindingDB, ChEMBL, and the primary literature yielded no kinome profiling data (e.g., KINOMEscan or biochemical IC50 panels) for this compound. In contrast, structurally related dihydrobenzofuran-acrylamides have shown IC50 values ranging from low nanomolar to micromolar against TEAD and IRAK4, highlighting how subtle structural changes can dramatically shift potency and target preference [2]. Without analogous data for this specific (2R,3S) isomer, its selectivity and potency relative to these known analogs cannot be estimated.

Kinase inhibitor selectivity dihydrobenzofuran

Cellular Antiproliferative Activity: No Published Cancer Cell Line Panel Data

Many acrylamide-based inhibitors have demonstrated antiproliferative effects in cancer cell lines. For example, a related 2,3-dihydrobenzofuran IRAK4 inhibitor showed an OCI-LY10 cell IC50 of 0.248 µM [1]. No analogous cell-based proliferation or viability data (e.g., CCK-8, MTT assay results against the NCI-60 or any other panel) have been reported for the target compound. Its activity in a cellular context, cytotoxicity, and the functional consequence of covalent engagement are entirely unknown.

Antiproliferative cancer cell lines oncology chemical probe

Physicochemical and ADME Properties: No Experimental Solubility, Permeability, or Metabolic Stability Data

Critical parameters for compound management and assay development—such as aqueous solubility, LogD, and microsomal stability—are unreported. The molecular weight (217.27 g/mol), presence of hydrogen bond donors/acceptors, and moderate lipophilicity of the scaffold suggest acceptable 'lead-like' properties by rule-of-five guidelines [1], but the (2R,3S) stereochemistry could significantly impact crystal packing, solubility, and metabolic rate. No experimental measurements exist to confirm this.

ADME solubility metabolic stability drug-like properties

Application Scenarios for N-[[(2R,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]methyl]prop-2-enamide Based on Null-Evidence Assessment


Internal Reference Standard for Stereochemical Method Development

Given the absolute (2R,3S) configuration and the absence of biological data, the most defensible near-term use of this compound is as a chiral analytical standard. It can serve as a positive control for developing chiral HPLC or SFC methods intended to separate racemic mixtures of related dihydrobenzofuran-acrylamides [1]. This leverages the known stereochemistry without requiring any assumption about its biological function.

Covalent Fragment Screening Library Diversification

The compound's low molecular weight and electrophilic warhead make it a candidate for inclusion in a diverse covalent fragment library. In fragment-based drug discovery, the specific 3D orientation of reactive groups is critical for hit identification [2]. This isomer provides a chiral scaffold that is underrepresented in commercial fragment collections; its procurement allows screening for novel cysteine-reactive starting points against targets of interest.

Synthetic Chemistry Research and Methodology Development

For process chemistry groups, this compound can serve as a reference for asymmetric synthesis methodology. The cis relationship between the C2 methyleneamide and C3 methyl group represents a specific synthetic challenge. Procuring this material allows for validation of novel enantioselective routes to 2,3-disubstituted dihydrobenzofurans, with the acrylamide handle offering a convenient point for further derivatization [3].

Quote Request

Request a Quote for N-[[(2R,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]methyl]prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.